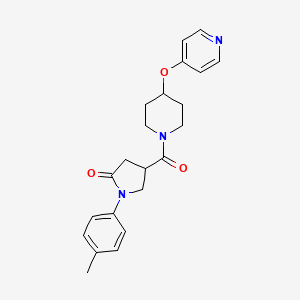
4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.36 g/mol
- CAS Number : 845305-83-1
The compound features a pyridine ring, a piperidine moiety, and a pyrrolidinone structure, which contribute to its pharmacological profile.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through modulation of various biological pathways:
- CYP Enzyme Inhibition : It has been identified as a strong inhibitor of cytochrome P450 enzymes, particularly CYP51 and CYP5122A1, which are crucial in sterol biosynthesis in pathogenic organisms such as Leishmania . This inhibition can disrupt the growth and proliferation of these pathogens.
- Antiproliferative Effects : Studies have shown that the compound can inhibit the proliferation of Leishmania donovani promastigotes, with effective concentrations in the low micromolar range. This suggests potential therapeutic applications in treating leishmaniasis .
- Selectivity Profiles : Variants of this compound have demonstrated selectivity for different CYP enzymes, indicating potential for tailored therapeutic interventions with reduced side effects .
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural components. The presence of the pyridine and piperidine rings appears to enhance its binding affinity to target enzymes. Modifications to these rings can lead to variations in potency and selectivity against specific biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Pyridine Ring | Enhances enzyme binding |
| Piperidine Moiety | Increases bioavailability |
| Carbonyl Group | Critical for interaction with active sites |
Case Study 1: Antileishmanial Activity
In a recent study, analogs derived from this compound were evaluated for their antileishmanial activity. The most potent analogs exhibited IC50 values below 1 µM against L. donovani promastigotes, highlighting their potential as lead compounds for further development .
Case Study 2: CYP Enzyme Inhibition
Another study focused on the inhibition profiles of various derivatives against CYP51 and CYP5122A1. The results showed that while some derivatives were potent inhibitors of CYP51, others displayed selective inhibition towards CYP5122A1, suggesting a pathway for developing selective inhibitors with minimized off-target effects .
Propriétés
IUPAC Name |
1-(4-methylphenyl)-4-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-2-4-18(5-3-16)25-15-17(14-21(25)26)22(27)24-12-8-20(9-13-24)28-19-6-10-23-11-7-19/h2-7,10-11,17,20H,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZNAMZTARBNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














